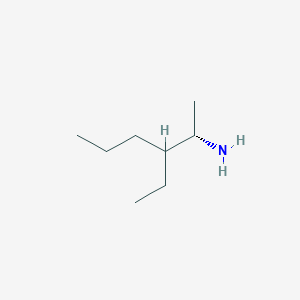

(2S)-3-ethylhexan-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-ethylhexan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N/c1-4-6-8(5-2)7(3)9/h7-8H,4-6,9H2,1-3H3/t7-,8?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPKOOPUIZIOYJL-JAMMHHFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(CC)[C@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2s 3 Ethylhexan 2 Amine

Stereoselective Formation of the (2S)-Configuration

Achieving the desired (2S) stereochemistry at the C2 position is paramount and necessitates the use of asymmetric synthesis techniques. elsevierpure.com These methods are designed to control the three-dimensional arrangement of atoms, leading to the preferential formation of one enantiomer over the other.

Strategies Employing Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com Once the desired stereocenter is established, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com

In the context of synthesizing (2S)-3-ethylhexan-2-amine, a chiral auxiliary can be attached to a precursor molecule, for instance, by forming a chiral imine or enamine. The steric and electronic properties of the auxiliary then guide the approach of a reagent to one face of the molecule, leading to a diastereoselective transformation. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched amine. While specific examples for this compound are not extensively detailed in readily available literature, the principle is a cornerstone of asymmetric synthesis. sigmaaldrich.com For instance, (S)-proline-derived catalysts have been suggested for inducing stereoselectivity in reductive amination processes.

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application |

| Evans' Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions |

| (S)-(-)-1-Phenylethylamine | Resolution of racemates, synthesis of chiral imines |

| (R)-(+)-2-Methyl-2-propanesulfinamide | Asymmetric synthesis of amines |

| Ephedrine Derivatives | Asymmetric synthesis |

This table presents common chiral auxiliaries and their general applications in asymmetric synthesis. sigmaaldrich.com

Asymmetric Induction in Carbon-Nitrogen Bond Forming Reactions

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other in a chemical reaction, as influenced by a chiral feature present in the substrate, reagent, or catalyst. The formation of the carbon-nitrogen bond is a critical step in the synthesis of amines, and controlling its stereochemistry is key to obtaining enantiomerically pure products. tandfonline.com

Recent advancements have focused on the development of catalytic, asymmetric C-N bond-forming reactions. rsc.org These methods often involve transition metal complexes with chiral ligands that create a chiral environment around the metal center. This chiral catalyst then mediates the reaction, for example, the amination of a C-H bond or the addition of a nitrogen source to an alkene, with high enantioselectivity. rsc.orgrsc.org While direct application to this compound is not explicitly documented, these cutting-edge methodologies hold significant promise for its efficient and stereoselective synthesis.

Catalytic Enantioselective Synthesis of this compound

Catalytic enantioselective synthesis offers a highly efficient and atom-economical approach to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. sciencenet.cn

Transition Metal-Catalyzed Asymmetric Reactions

Transition metal catalysis is a powerful tool for asymmetric synthesis. sioc-journal.cn Chiral ligands coordinate to the metal center, creating a catalyst that can differentiate between the two prochiral faces of a substrate, leading to the formation of one enantiomer in excess. nih.gov

Asymmetric hydrogenation is a widely used and highly effective method for the synthesis of chiral compounds, including amines. nih.govajchem-b.com This process involves the addition of hydrogen across a double bond (either C=C in an olefin or C=N in an imine) in the presence of a chiral transition metal catalyst. nih.govdiva-portal.org

For the synthesis of this compound, a potential precursor would be 3-ethylhex-2-ene or the corresponding N-substituted imine. The choice of catalyst, typically based on rhodium, ruthenium, or iridium complexed with a chiral phosphine (B1218219) ligand, is crucial for achieving high enantioselectivity. ajchem-b.comub.edu The catalyst facilitates the delivery of hydrogen to one face of the double bond, thereby establishing the desired stereocenter at the C2 position. The reduction of imines is considered a direct and efficient route to valuable α-chiral amines. nih.gov

Table 2: Representative Catalyst Systems for Asymmetric Hydrogenation

| Metal | Chiral Ligand Type | Substrate Class |

| Rhodium | Chiral Diphosphines | Alkenes, Imines |

| Ruthenium | Diamine-Phosphine Complexes | Ketones, Imines |

| Iridium | P-Stereogenic Phosphinooxazolines | Allyl Amines |

This table provides examples of transition metal and ligand types commonly used in asymmetric hydrogenation reactions. ajchem-b.comdiva-portal.orgub.edu

Asymmetric reductive amination (ARA) is a powerful and versatile one-pot procedure for the synthesis of chiral amines from prochiral ketones or aldehydes. d-nb.inforesearchgate.net This reaction combines the formation of an imine or enamine intermediate from the carbonyl compound and an amine source, followed by its in-situ asymmetric reduction. d-nb.info The key to the stereocontrol lies in the use of a chiral catalyst for the reduction step.

The synthesis of this compound can be envisioned via the ARA of 3-ethylhexan-2-one (B13584170). In this process, the ketone reacts with an ammonia (B1221849) source to form an intermediate imine, which is then hydrogenated using a chiral catalyst. Transition metal catalysts, particularly those based on ruthenium, have been successfully employed for the direct asymmetric reductive amination of ketones with ammonium (B1175870) salts and hydrogen gas, offering a straightforward route to chiral primary amines. acs.orgresearchgate.net The development of novel, stable, and readily prepared ruthenium catalysts has expanded the scope and efficiency of this transformation. acs.org

Table 3: Key Parameters in Asymmetric Reductive Amination

| Parameter | Influence on Reaction |

| Catalyst | Determines enantioselectivity and reaction rate |

| Amine Source | Can influence imine formation and final product |

| Reducing Agent | Affects reaction conditions and chemoselectivity |

| Solvent and Additives | Can impact catalyst activity and stereoselectivity |

This table highlights key factors that influence the outcome of asymmetric reductive amination reactions. d-nb.infoacs.org

Asymmetric Hydroamination Reactions

Asymmetric hydroamination has emerged as a powerful and atom-economical method for the synthesis of chiral amines. This reaction involves the direct addition of an N-H bond across a carbon-carbon double bond of an alkene. The synthesis of this compound via this route would typically start from 3-ethylhex-1-ene. The success of this transformation hinges on the use of a chiral catalyst to control the stereochemical outcome.

Catalysts for asymmetric hydroamination are often based on rare-earth metals, late transition metals, or alkali metals complexed with chiral ligands. The catalyst activates the amine and/or the alkene, facilitating the nucleophilic attack of the amine onto the double bond in a stereocontrolled manner. The general mechanism involves the formation of a metal-amide species, which then undergoes migratory insertion with the alkene. Subsequent protonolysis releases the chiral amine product and regenerates the catalyst. The choice of metal, ligand, and reaction conditions is crucial for achieving high enantioselectivity and yield for a specific substrate like 3-ethylhex-1-ene.

Organocatalytic Approaches to this compound Synthesis

Organocatalysis, the use of small organic molecules as catalysts, offers a sustainable and metal-free alternative for the synthesis of chiral compounds. nobelprize.orgd-nb.info

Chiral Primary Amine Catalysis

Chiral primary amine catalysis is a versatile strategy for asymmetric synthesis. nih.gov In the context of synthesizing this compound, a chiral primary amine catalyst could be employed in a reductive amination of 3-ethylhexan-2-one. The catalyst would first react with the ketone to form a chiral enamine or imine intermediate. This intermediate would then be reduced by a suitable reducing agent, with the stereochemistry of the final product being directed by the chiral catalyst. Primary amine catalysts have demonstrated unique reactivity and stereoselectivity in similar transformations, sometimes providing access to products not achievable with secondary amine catalysts. nih.gov

Brønsted Acid/Base Catalyzed Routes

Brønsted acids and bases can catalyze the synthesis of chiral amines through various mechanisms. beilstein-journals.org A chiral Brønsted acid, such as a chiral phosphoric acid, can activate an imine formed from 3-ethylhexan-2-one and an amine source, rendering it more susceptible to nucleophilic attack by a hydride source in an enantioselective manner. nih.gov This activation occurs through hydrogen bonding, which effectively lowers the LUMO of the imine. nih.gov Conversely, a chiral Brønsted base can deprotonate a pronucleophile, leading to a stereoselective addition to an electrophile. The choice of catalyst and reaction conditions is critical to control the reaction pathway and achieve high enantioselectivity.

Enamine and Iminium Ion Catalysis Mechanistic Pathways

Enamine and iminium ion catalysis are powerful tools in organocatalysis for the functionalization of carbonyl compounds. nobelprize.orgd-nb.infonih.gov The synthesis of this compound could be envisioned starting from 3-ethylhexan-2-one.

Enamine Catalysis: A chiral secondary amine catalyst reacts with the ketone to form a nucleophilic enamine intermediate. nobelprize.orgd-nb.info This enamine can then react with an electrophile. For the synthesis of the target amine, this pathway is less direct but could be part of a multi-step sequence.

Iminium Ion Catalysis: A chiral secondary amine catalyst condenses with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. nih.gov This lowers the LUMO of the carbonyl compound, activating it for nucleophilic attack. While not directly applicable to the synthesis from 3-ethylhexan-2-one, this strategy is fundamental in many chiral amine syntheses.

A more direct route involving these principles would be the asymmetric reductive amination of 3-ethylhexan-2-one. Here, a chiral amine catalyst forms an iminium ion with the ketone, which is then reduced stereoselectively. The catalyst controls the facial selectivity of the hydride attack, leading to the desired (2S)-enantiomer. The catalytic cycle involves the formation of the iminium ion, stereoselective reduction, and hydrolysis to release the product and regenerate the catalyst. nobelprize.orgnih.gov

Table 1: Comparison of Organocatalytic Strategies for Chiral Amine Synthesis

| Catalytic Strategy | Key Intermediate | Activation Mode | Typical Substrate |

|---|---|---|---|

| Chiral Primary Amine Catalysis | Chiral Enamine/Imine | Nucleophilic/Electrophilic | Ketones/Aldehydes |

| Brønsted Acid Catalysis | Activated Imine | Electrophilic Activation | Imines |

| Brønsted Base Catalysis | Deprotonated Pronucleophile | Nucleophilic Activation | Pronucleophiles |

| Enamine Catalysis | Enamine | Nucleophilic Activation | Ketones/Aldehydes |

| Iminium Ion Catalysis | Iminium Ion | Electrophilic Activation | α,β-Unsaturated Carbonyls |

Biocatalytic and Enzymatic Transformations for Chiral Amine Production

Biocatalysis offers a highly selective and environmentally benign approach to the synthesis of chiral amines, operating under mild conditions with high efficiency. researchgate.nettudelft.nl

Lipase-Mediated Kinetic Resolution in Amine Synthesis

Lipases are versatile enzymes commonly used for the kinetic resolution of racemic mixtures. polimi.itmdpi.com In the context of this compound synthesis, a racemic mixture of 3-ethylhexan-2-amine would be subjected to a lipase-catalyzed acylation. The lipase (B570770) will selectively acylate one enantiomer (e.g., the (R)-enantiomer) at a faster rate, leaving the unreacted (S)-enantiomer, this compound, in high enantiomeric excess.

The choice of lipase, acyl donor (e.g., vinyl acetate), and solvent are critical parameters that influence both the reaction rate and the enantioselectivity (E-value) of the resolution. ubbcluj.ro For instance, lipases from Pseudomonas cepacia and Candida antarctica have been successfully employed in the resolution of various chiral amines and their precursors. polimi.italmacgroup.com The unreacted amine can then be separated from the acylated product. A high E-value is desirable to obtain high enantiomeric excess of the target amine at a reasonable conversion.

Table 2: Key Parameters in Lipase-Mediated Kinetic Resolution

| Parameter | Description | Impact on Resolution |

|---|---|---|

| Enzyme Source | Specific lipase used (e.g., from Candida antarctica, Pseudomonas cepacia) | Determines enantioselectivity and activity. |

| Acyl Donor | Reagent that provides the acyl group (e.g., vinyl acetate, ethyl acetate) | Can influence reaction rate and irreversibility. |

| Solvent | Reaction medium (e.g., hexane, MTBE) | Affects enzyme activity and stability. |

| Temperature | Operating temperature of the reaction | Influences reaction rate and enzyme stability. |

| Substrate Concentration | Concentration of the racemic amine | Can impact enzyme inhibition and reaction kinetics. |

Stereoselective Amine Oxidases and Reductases in Synthesis

The asymmetric synthesis of primary amines from prochiral ketones represents a highly efficient and atom-economical approach to obtaining enantiopure compounds. Biocatalysis, utilizing enzymes such as stereoselective amine oxidases and reductases, has emerged as a powerful tool in this field. These enzymatic methods offer high enantioselectivity under mild reaction conditions.

Reductive aminases (RedAms), a class of NADPH-dependent dehydrogenases, are particularly noteworthy. Certain fungal RedAms have demonstrated a superior ability to utilize ammonia as the amine donor, directly converting a ketone to a primary amine. nih.gov This contrasts with many transaminases that require an amine donor like alanine, leading to the formation of a byproduct that must be removed to drive the reaction equilibrium. sigmaaldrich.com

The synthesis of this compound can be envisioned via the asymmetric reductive amination of the corresponding prochiral ketone, 3-ethylhexan-2-one. A suitable (S)-selective reductive aminase could catalyze this transformation with high enantiomeric excess.

Table 1: Hypothetical Enzymatic Synthesis of this compound using a Reductive Aminase

| Parameter | Condition/Reagent | Purpose |

|---|---|---|

| Starting Material | 3-Ethylhexan-2-one | Prochiral ketone substrate |

| Enzyme | (S)-selective Reductive Aminase (e.g., from Neosartorya spp.) | Stereoselective catalyst |

| Amine Source | Ammonia (e.g., NH₄Cl/NH₄OH) | Provides the amino group |

| Cofactor | NADPH | Hydride source for reduction |

| Cofactor Regeneration | Glucose/Glucose Dehydrogenase | To recycle the expensive NADPH |

| Solvent | Aqueous Buffer (e.g., phosphate (B84403) buffer) | Maintains optimal enzyme pH and activity |

| Temperature | 25-40 °C | Optimal range for enzyme stability and activity |

| pH | 7.0-8.5 | Optimal range for enzyme activity |

| Product | This compound | Desired chiral primary amine |

| Expected e.e. | >95% | Based on typical RedAm performance nih.gov |

While the direct enzymatic synthesis of this compound using a reductive aminase has not been explicitly detailed in the literature, the broad substrate scope and high enantioselectivity of known RedAms suggest this is a highly plausible and efficient synthetic route. nih.gov

Alternatively, a kinetic resolution approach using a lipase could be employed. researchgate.net In this scenario, a racemic mixture of 3-ethylhexan-2-amine would be subjected to a lipase-catalyzed acylation. The lipase would selectively acylate one enantiomer (e.g., the (R)-enantiomer), leaving the desired (S)-enantiomer unreacted and allowing for its separation.

Chiral Pool Derived Syntheses of the this compound Scaffold

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials. sciencenet.cn Amino acids, with their inherent chirality, are common and versatile chiral pool sources. acs.org The synthesis of this compound can be conceptually designed starting from a simple chiral amino acid such as (S)-alanine. This approach involves the construction of the carbon skeleton while retaining the stereochemistry of the initial chiral center.

A potential synthetic pathway starting from (S)-alanine would involve the transformation of the carboxylic acid functionality and subsequent alkylation steps to build the ethyl and propyl groups at the α- and β-positions, respectively. This multi-step synthesis would leverage well-established organic reactions.

Table 2: Plausible Chiral Pool Synthesis of this compound from (S)-Alanine

| Step | Reaction | Reagents/Conditions | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | Protection of Amine | Boc₂O, base | N-Boc-(S)-alanine | Protect the amine for subsequent reactions |

| 2 | Reduction of Carboxylic Acid | LiAlH₄ or BH₃·THF | N-Boc-(S)-alaninol | Convert the carboxylic acid to a primary alcohol |

| 3 | Oxidation to Aldehyde | PCC or Swern oxidation | N-Boc-(S)-alaninal | Form the aldehyde for chain extension |

| 4 | Grignard Addition | Propylmagnesium bromide, THF | N-Boc-(2S,3R/S)-3-hydroxy-2-aminohexane | Introduce the propyl group, forming a secondary alcohol |

| 5 | Oxidation to Ketone | PCC or Dess-Martin periodinane | N-Boc-(2S)-3-hexan-2-one | Oxidize the secondary alcohol to a ketone |

| 6 | Wittig Reaction | Ethyltriphenylphosphonium bromide, n-BuLi | N-Boc-(2S)-3-ethylhex-3-en-2-amine | Introduce the ethyl group via olefination |

| 7 | Hydrogenation | H₂, Pd/C | N-Boc-(2S)-3-ethylhexan-2-amine | Reduce the double bond to form the final carbon skeleton |

This proposed route illustrates how the stereocenter from a simple, naturally occurring molecule can be used to direct the synthesis of a more complex chiral target. Each step would require careful optimization to ensure high yield and stereochemical fidelity. The diastereomeric mixture formed in step 4 would necessitate separation or a stereoselective reduction strategy in a subsequent step to achieve the desired final stereochemistry.

Chiral Resolution Techniques for 2s 3 Ethylhexan 2 Amine Enantiomers

Diastereomeric Salt Formation and Crystallization Processes

Diastereomeric salt formation is a classical and widely employed method for the resolution of racemic amines. This technique relies on the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers, unlike the original enantiomers, possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.orglibretexts.org

For the resolution of a primary amine like 3-ethylhexan-2-amine, a common choice for the chiral resolving agent is a chiral carboxylic acid such as (+)-tartaric acid or one of its derivatives. ulisboa.pt The reaction between the racemic amine and the chiral acid results in the formation of two diastereomeric salts: ((R)-amine)-(+)-tartrate and ((S)-amine)-(+)-tartrate. Due to their different spatial arrangements, these salts exhibit distinct crystalline structures and solubilities in a given solvent.

The process typically involves dissolving the racemic amine and the chiral resolving agent in a suitable solvent, followed by controlled cooling or evaporation to induce crystallization. One of the diastereomeric salts will preferentially crystallize out of the solution due to its lower solubility, while the other remains dissolved. The crystallized salt can then be isolated by filtration. Subsequently, the desired enantiomer of the amine is recovered by treating the diastereomeric salt with a base to neutralize the acid. The selection of the appropriate solvent system is crucial for achieving high resolution efficiency and is often determined empirically.

| Resolving Agent | Solvent | Diastereomer Crystallized | Reference |

| (+)-Tartaric Acid | Methanol | ((S)-amine)-(+)-tartrate | pbworks.com |

| (R,R)-Dibenzoyltartaric Acid | Ethanol/Water | ((S)-amine)-((R,R)-DBTA) | ulisboa.pt |

| (S)-(+)-Mandelic Acid | Isopropanol | ((S)-amine)-((S)-mandelate) | libretexts.org |

Chromatographic Separation Methods for Enantiopurity

Chromatographic techniques offer a powerful and versatile approach for the separation of enantiomers, providing high levels of enantiopurity. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be employed for the chiral resolution of amines like 3-ethylhexan-2-amine. These methods utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their differential retention and separation.

In chiral gas chromatography, cyclodextrin-based stationary phases are particularly effective for the separation of a wide range of chiral compounds, including amines. chromatographyonline.comresearchgate.net Derivatized cyclodextrins, such as permethylated β-cyclodextrin, create a chiral environment within the GC column. lcms.cztum.de The enantiomers of the amine interact with the chiral cavities of the cyclodextrin (B1172386) through inclusion complexation and surface interactions, leading to different retention times and their separation. The amine may need to be derivatized prior to GC analysis to improve its volatility and interaction with the CSP.

Chiral HPLC is another widely used technique. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are known for their broad applicability in separating a diverse range of chiral molecules, including primary amines. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte enantiomers and the chiral polymer. The choice of the mobile phase, including the organic modifier and any additives, is critical for optimizing the separation.

| Chromatographic Method | Chiral Stationary Phase | Mobile Phase/Carrier Gas | Typical Application |

| Gas Chromatography (GC) | Permethylated β-cyclodextrin | Helium | Analysis of volatile amines |

| High-Performance Liquid Chromatography (HPLC) | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol | Preparative and analytical separation |

| Supercritical Fluid Chromatography (SFC) | Amylose tris(3,5-dimethylphenylcarbamate) | CO2/Methanol | Rapid chiral separations |

Kinetic Resolution Strategies for Racemic Mixtures

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts at a faster rate than the other in a chemical reaction catalyzed by a chiral catalyst or reagent. This difference in reaction rates allows for the separation of the unreacted, slower-reacting enantiomer from the product formed from the faster-reacting enantiomer. Lipases are a class of enzymes that are highly effective and widely used as chiral catalysts for the kinetic resolution of primary amines. nih.govnih.govmdpi.com

Candida antarctica lipase (B570770) B (CALB) is a particularly robust and versatile enzyme that has shown excellent enantioselectivity in the acylation of primary amines. researchgate.netrsc.org In a typical kinetic resolution of racemic 3-ethylhexan-2-amine using CALB, an acyl donor such as an ester is used. The enzyme selectively catalyzes the acylation of one enantiomer, for instance, the (R)-enantiomer, at a much higher rate than the (S)-enantiomer. This results in a mixture containing the acylated (R)-amine and the unreacted (S)-amine. These two compounds can then be separated by conventional methods like chromatography or extraction. The maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%.

| Enzyme | Acyl Donor | Solvent | Typical Enantiomeric Excess (ee) of Unreacted Amine |

| Candida antarctica Lipase B (CALB) | Ethyl acetate | Toluene | >99% |

| Pseudomonas cepacia Lipase (PSL) | Isopropyl butanoate | Diisopropyl ether | >95% |

| Burkholderia cepacia Lipase | Vinyl acetate | Hexane | >98% |

Dynamic Kinetic Resolution and Racemization-Coupled Processes for Enantiomer Recycling

Dynamic kinetic resolution (DKR) is an advanced strategy that overcomes the 50% yield limitation of traditional kinetic resolution. In DKR, the kinetic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer. This continuous racemization ensures that the substrate for the enantioselective reaction is constantly replenished, allowing for a theoretical yield of up to 100% of a single enantiomer of the product.

For the DKR of primary amines like 3-ethylhexan-2-amine, a chemoenzymatic approach is often employed. This involves the use of a lipase, such as CALB, for the enantioselective acylation, in combination with a metal catalyst for the racemization of the unreacted amine. Ruthenium and palladium complexes have proven to be effective racemization catalysts for primary amines. organic-chemistry.orgnih.gov The racemization typically proceeds through a reversible dehydrogenation/hydrogenation sequence, converting the chiral amine to an achiral imine intermediate, which is then re-hydrogenated to the racemic amine.

| Racemization Catalyst | Enzyme | Acyl Donor | Typical Yield of Single Enantiomer Product |

| Ruthenium complex | Candida antarctica Lipase B | Isopropyl acetate | >90% |

| Palladium on carbon | Candida antarctica Lipase B | Ethyl acetate | >85% |

| Shvo's catalyst | Pseudomonas cepacia Lipase | Vinyl acetate | >92% |

Mechanistic and Stereochemical Investigations of Reactions Involving 2s 3 Ethylhexan 2 Amine

Elucidation of Reaction Pathways and Transition States

The formation of (2S)-3-ethylhexan-2-amine, most commonly via the reductive amination of 3-ethylhexan-2-one (B13584170), proceeds through a series of well-established intermediates. The initial step involves the nucleophilic attack of an amine source, such as ammonia (B1221849), on the carbonyl carbon of the ketone to form a hemiaminal intermediate. Subsequent dehydration leads to the formation of an imine or enamine tautomer. The stereochemistry of the final product is determined in the subsequent reduction step, where a hydride is delivered to the C=N double bond.

Computational studies, particularly using Density Functional Theory (DFT), on similar chiral amine syntheses have been instrumental in mapping out the potential energy surfaces of these reactions. nih.govnih.govrsc.orgnih.gov These studies help in identifying the transition state structures and their corresponding energy barriers. For the reduction of the imine intermediate derived from 3-ethylhexan-2-one, several transition states are conceivable, depending on the approach of the reducing agent and the conformation of the imine. The relative energies of these transition states dictate the stereochemical outcome of the reaction.

In iridium-catalyzed asymmetric reductive amination of ketones, for instance, it has been proposed that the reaction can proceed via an "outer-sphere" mechanism where the hydride is transferred from the metal complex to the imine without direct coordination of the imine to the metal center. rsc.org The transition state in such cases is stabilized by non-covalent interactions, such as hydrogen bonding, between the substrate, the catalyst, and the hydride source.

Table 1: Key Intermediates and Transition States in the Synthesis of this compound

| Step | Intermediate/Transition State | Description |

| 1 | Hemiaminal | Formed from the reaction of 3-ethylhexan-2-one and an amine. |

| 2 | Imine/Enamine | Formed by the dehydration of the hemiaminal. |

| 3 | Reduction Transition State | The arrangement of the imine and the reducing agent leading to the final product. The geometry of this state determines the stereochemistry. |

Origins of Stereoselectivity in Reactions Forming or Reacting with this compound

The stereoselectivity in the synthesis of this compound is a critical aspect, and it is largely governed by the principles of asymmetric synthesis. uwindsor.ca The formation of a specific enantiomer is achieved by introducing a chiral element into the reaction, which can be a chiral catalyst, a chiral auxiliary, or a chiral reagent. acs.org

In the context of reductive amination of 3-ethylhexan-2-one, stereoselectivity is achieved by employing a chiral catalyst that preferentially facilitates the formation of one enantiomer over the other. nih.gov This is often accomplished through the use of transition metal catalysts (e.g., iridium, rhodium, nickel) complexed with chiral ligands. acs.orgrsc.orgnih.gov The chiral ligand creates a chiral environment around the metal center, which in turn directs the approach of the reactants and influences the facial selectivity of the hydride attack on the imine intermediate. DFT calculations on similar systems have shown that steric and electronic interactions between the substrate and the chiral ligand in the transition state are responsible for the observed enantioselectivity. nih.gov

Another strategy to induce stereoselectivity is the use of chiral auxiliaries. A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed. While less common for the direct synthesis of primary amines like this compound, this strategy is widely used in the synthesis of more complex chiral molecules where this amine might serve as a building block.

Enzymatic resolutions, employing enzymes like lipases or transaminases, represent another powerful method for obtaining enantiomerically pure amines. rsc.org These biocatalysts can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer. rsc.orgnih.gov

Kinetic Studies and Isotope Effects in Chiral Amine Transformations

Kinetic studies provide valuable insights into the reaction mechanisms and the factors that control reaction rates. For the synthesis of chiral amines, kinetic analysis can help to understand the role of the catalyst, substrate, and reaction conditions on both the rate and the enantioselectivity of the reaction. nih.gov For instance, in iridium-catalyzed allylic amination, reaction progress kinetic analysis has revealed the reaction order with respect to the catalyst and reactants, providing clues about the rate-determining step. nih.gov

Kinetic resolution is a powerful application of kinetics in stereoselective synthesis. acs.orgresearchgate.net In the kinetic resolution of a racemic amine, a chiral reagent or catalyst reacts at different rates with the two enantiomers. By carefully controlling the reaction time, one can obtain the unreacted amine enriched in the slower-reacting enantiomer and the product derived from the faster-reacting enantiomer.

Regioselectivity and Chemoselectivity in Synthetic Routes to this compound

Regioselectivity and chemoselectivity are crucial considerations in the synthesis of this compound, particularly when starting from precursors with multiple reactive sites.

Regioselectivity refers to the preference for bond formation at one position over another. In the synthesis of this compound via reductive amination of 3-ethylhexan-2-one, the regioselectivity is inherently controlled by the position of the carbonyl group, leading to the amine functionality at the C2 position. However, in other synthetic approaches, such as the hydroamination of an alkene, regioselectivity can be a significant challenge. For example, the hydroamination of 3-ethylhex-1-ene could potentially yield two regioisomers: 3-ethylhexan-2-amine and 3-ethylhexan-1-amine. The choice of catalyst and reaction conditions is critical to control this outcome. nih.gov

Chemoselectivity is the preferential reaction of one functional group in the presence of other, different functional groups. A key challenge in the synthesis of this compound is the chemoselective reduction of the imine intermediate in the presence of the starting ketone. masterorganicchemistry.com Certain reducing agents, like sodium cyanoborohydride (NaBH3CN), are known to be more selective for the reduction of imines over ketones, making them suitable for one-pot reductive amination procedures. The development of catalysts that can chemoselectively promote the desired transformation is an active area of research. researchgate.net For instance, iron complexes have been shown to catalyze the chemoselective reductive alkylation of amines with aldehydes in the presence of other reducible functional groups.

Modern synthetic methods, such as dual-catalyzed reactions, offer sophisticated control over both regioselectivity and chemoselectivity. For example, a combination of visible-light photoredox catalysis and cobalt catalysis has been used for the direct allylic C-H amination of alkenes, demonstrating high regioselectivity for the more sterically hindered position. nih.gov While not directly applied to this compound, these advanced strategies highlight the potential for developing highly selective synthetic routes to this and other complex chiral amines.

Computational Chemistry and Theoretical Modeling of 2s 3 Ethylhexan 2 Amine

Quantum Chemical Characterization of Molecular Conformations

The seemingly simple structure of (2S)-3-ethylhexan-2-amine, with its rotatable single bonds, gives rise to a complex potential energy surface with numerous possible conformations. Quantum chemical calculations are indispensable for identifying the most stable, low-energy conformations that the molecule is likely to adopt.

By systematically rotating the dihedral angles of the molecule's backbone and calculating the corresponding energy, a potential energy surface can be mapped. This process, often performed using methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), reveals the energetic minima corresponding to stable conformers. For this compound, key rotations include those around the C2-N, C2-C3, and C3-C4 bonds. The relative energies of these conformers, influenced by a delicate balance of steric hindrance and subtle electronic effects like hyperconjugation, determine their population at a given temperature according to the Boltzmann distribution. researchgate.net A comprehensive conformational analysis is the foundational step for all further theoretical investigations. nih.govethz.ch

Table 1: Illustrative Relative Energies of Staggered Conformers around the C2-C3 Bond of this compound

| Conformer (Dihedral Angle C(amine)-C2-C3-C(ethyl)) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

| Anti-periplanar (~180°) | 0.00 | 75.3 |

| Gauche (+) (~+60°) | 1.10 | 12.35 |

| Gauche (-) (~-60°) | 1.15 | 12.35 |

Note: Data are representative examples based on typical energy differences for alkyl chains and are not from a specific published study on this compound. Actual values require specific quantum chemical calculations.

Theoretical Prediction of Reactivity and Selectivity

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the chemical reactivity of molecules. numberanalytics.comlibretexts.org By examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), we can identify the likely sites for electrophilic and nucleophilic attack, respectively. researchgate.netmdpi.com

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom's lone pair, making it the primary site for protonation and reaction with electrophiles. The LUMO, conversely, would be distributed among the antibonding C-H and C-N σ* orbitals. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability; a large gap suggests low reactivity, while a small gap indicates higher reactivity. ajchem-a.com Computational methods can precisely calculate the energies and visualize the spatial distribution of these orbitals, offering predictions about the amine's reactivity. tsijournals.comrsc.org These calculations can also help predict regioselectivity and stereoselectivity in reactions by comparing the activation energies of different possible reaction pathways.

Table 2: Representative Frontier Molecular Orbital (FMO) Data for a Chiral Primary Amine

| Orbital | Energy (eV) | Description | Reactivity Implication |

| HOMO | -9.5 | Localized on the Nitrogen lone pair | Site of electrophilic attack (e.g., protonation, alkylation) |

| LUMO | +4.2 | Distributed across σ* orbitals | Site of nucleophilic attack (less common for amines) |

| HOMO-LUMO Gap | 13.7 | Large gap | Indicates high kinetic stability |

Note: These values are illustrative for a typical small amine and serve to explain the principles of FMO theory. Specific calculations for this compound are required for precise data.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Catalytic Cycles

While FMO theory provides a static picture of reactivity, Density Functional Theory (DFT) allows for the dynamic simulation of entire reaction pathways. nih.gov This includes the calculation of the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. praiseworthyprize.orgacs.org By mapping the minimum energy path, DFT can elucidate complex reaction mechanisms step-by-step.

For this compound, DFT could be used to study various reactions, such as N-alkylation or its participation in catalytic cycles. acs.orgacs.orgrsc.org For instance, in a nucleophilic substitution (SN2) reaction where the amine attacks an alkyl halide, DFT calculations can determine the activation energy barrier, confirming the feasibility of the reaction and providing insight into the structure of the pentavalent transition state. ustc.edu.cn In catalytic processes, every step—from substrate binding to the catalyst, the chemical transformation, and product release—can be modeled to understand the catalyst's role and identify the rate-determining step. diva-portal.org

Table 3: Hypothetical DFT-Calculated Energy Profile for N-methylation of this compound with Methyl Iodide

| Species | Relative Free Energy (kcal/mol) | Description |

| Reactants | 0.0 | This compound + CH₃I |

| Transition State | +22.5 | SN2 transition state |

| Products | -15.0 | N-methyl-(2S)-3-ethylhexan-2-ammonium iodide |

Note: This table presents a hypothetical, yet plausible, energy profile for an SN2 reaction. Actual values would be the result of detailed DFT calculations.

Advanced Computational Approaches for Stereochemical Analysis

The "(2S)-" designation in this compound is crucial to its identity, and computational chemistry offers powerful tools for its confirmation and analysis. nsf.gov Beyond simple energy calculations, advanced methods can simulate spectroscopic properties that are highly sensitive to stereochemistry.

One of the most powerful techniques is the calculation of Electronic Circular Dichroism (ECD) spectra using Time-Dependent DFT (TD-DFT). researchgate.netnih.gov Since enantiomers have mirror-image ECD spectra, comparing a calculated spectrum for the (2S) configuration with an experimental spectrum provides a robust method for assigning the absolute configuration. nih.govresearchgate.net This approach is particularly valuable when X-ray crystallography is not feasible.

Furthermore, Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of the chiral amine in solution. MD simulations model the movement of atoms over time, providing insights into the conformational flexibility, solvent interactions, and the average shape of the molecule. This is crucial for understanding how its chirality influences its interactions with other chiral molecules or in biological systems. conicet.gov.ar

Table 4: Summary of Advanced Computational Methods for Stereochemical Analysis

| Method | Information Provided | Application to this compound |

| TD-DFT | Predicted Electronic Circular Dichroism (ECD) Spectrum | Assignment/confirmation of the (2S) absolute configuration by matching with experimental spectra. mdpi.comacs.orgresearchgate.net |

| Vibrational Circular Dichroism (VCD) | Predicted vibrational circular dichroism spectrum | Complementary to ECD for absolute configuration determination, especially for molecules without strong UV chromophores. |

| Optical Rotatory Dispersion (ORD) | Calculation of specific rotation at different wavelengths | Provides another chiroptical property to compare with experimental data for stereochemical assignment. frontiersin.org |

| Molecular Dynamics (MD) | Time-resolved conformational behavior, solvent effects | Understanding the dynamic 3D structure and intermolecular interactions in solution. |

Future Perspectives and Emerging Research Avenues in 2s 3 Ethylhexan 2 Amine Chemistry

Development of More Sustainable and Atom-Economical Syntheses

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. acs.org For chiral amines like (2S)-3-ethylhexan-2-amine, this translates to the development of synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

One of the most promising approaches is the use of biocatalysis . Enzymes such as transaminases, imine reductases, and amine dehydrogenases offer highly selective and environmentally benign alternatives to traditional chemical methods for producing chiral amines. rsc.orgresearchandmarkets.com These enzymatic reactions typically occur in aqueous media under mild conditions, significantly reducing the environmental impact. nih.gov For the synthesis of this compound, a potential biocatalytic route could involve the asymmetric amination of a prochiral ketone precursor, catalyzed by a specifically engineered transaminase. Researchers are actively exploring new enzymes from diverse microbial sources and employing protein engineering to enhance their stability, substrate scope, and stereoselectivity. nih.gov

Another key area of development is asymmetric hydrogenation . This method offers high atom economy by directly adding hydrogen to a prochiral precursor, such as an imine or enamine, using a chiral catalyst. nih.govirbbarcelona.org Recent advancements have focused on the design of novel chiral ligands for transition metal catalysts (e.g., rhodium, iridium, ruthenium) to achieve high enantioselectivity for a wide range of substrates. nih.gov The application of these advanced catalytic systems to the synthesis of this compound could provide a highly efficient and scalable production method.

Below is a table summarizing potential sustainable synthetic routes for this compound:

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |

| Biocatalysis (Transaminases) | High enantioselectivity, mild reaction conditions, aqueous media. nih.gov | Environmentally friendly, high purity of the (S)-enantiomer. |

| Asymmetric Hydrogenation | High atom economy, catalytic process. nih.govirbbarcelona.org | Efficient for large-scale production, minimal waste. |

| Reductive Amination | Use of readily available starting materials. | Cost-effective for industrial applications. |

Integration with Continuous Flow and Automated Synthesis Platforms

The integration of chemical syntheses into continuous flow systems offers numerous advantages over traditional batch processing, including improved safety, better process control, and enhanced scalability. nih.gov For the synthesis of chiral amines, flow chemistry can facilitate the use of immobilized enzymes or catalysts, allowing for their easy separation and reuse. rsc.org This is particularly beneficial for expensive biocatalysts or transition metal complexes. The synthesis of this compound in a continuous flow setup could lead to higher yields and purity due to precise control over reaction parameters such as temperature, pressure, and residence time. rsc.org

Furthermore, automated synthesis platforms are revolutionizing the discovery and optimization of chemical reactions. bris.ac.uk These platforms can perform numerous experiments in parallel, rapidly screening different catalysts, solvents, and reaction conditions. unimi.itchemrxiv.orgchemrxiv.org For the development of novel synthetic routes to this compound, automated systems can accelerate the identification of optimal conditions for high yield and enantioselectivity, significantly reducing the time and resources required for process development. unimi.itchemrxiv.orgchemrxiv.org

The benefits of these integrated platforms are highlighted in the following table:

| Technology | Key Advantages | Relevance to this compound |

| Continuous Flow Synthesis | Enhanced safety, improved process control, efficient heat and mass transfer, easy scalability. nih.govrsc.org | Safer handling of reagents, higher product consistency, and potential for on-demand production. |

| Automated Synthesis Platforms | High-throughput screening, rapid optimization, reduced human error. bris.ac.uk | Accelerated discovery of efficient synthetic routes and optimization of reaction parameters. |

Advancements in Stereochemical Characterization Techniques for Enantiopurity

Ensuring the enantiomeric purity of chiral compounds like this compound is critical, especially in pharmaceutical applications where the different enantiomers can have vastly different biological effects. acs.org Consequently, the development of rapid and accurate analytical techniques for determining enantiopurity is an active area of research.

Chiral chromatography , particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases, remains a cornerstone for enantioseparation and quantification. rsc.org Advances in column technology are leading to better resolution and faster analysis times.

Nuclear Magnetic Resonance (NMR) spectroscopy in the presence of chiral solvating or derivatizing agents is another powerful tool for determining enantiomeric excess. nsf.gov This technique allows for a direct observation of the different enantiomers in solution.

More recently, chiroptical spectroscopy , such as circular dichroism (CD), is gaining traction for the high-throughput screening of enantiomeric purity. hindsinstruments.com This method is particularly amenable to automation and can rapidly assess the stereochemical outcome of a large number of reactions. hindsinstruments.com

A comparison of these techniques is provided below:

| Analytical Technique | Principle | Application to this compound |

| Chiral HPLC/GC | Differential interaction of enantiomers with a chiral stationary phase. rsc.org | Accurate quantification of enantiomeric excess. |

| Chiral NMR Spectroscopy | Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals. nsf.gov | Determination of enantiomeric ratio and absolute configuration. |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light by chiral molecules. hindsinstruments.com | Rapid and high-throughput screening of enantiopurity. |

Exploration of Novel Catalytic Roles for this compound Derived Species

Chiral amines themselves can serve as valuable organocatalysts in asymmetric synthesis. alfachemic.com They can activate substrates through the formation of transient chiral intermediates, such as enamines or iminium ions, to induce stereoselectivity in a variety of chemical transformations. alfachemic.com While the catalytic potential of this compound has not been extensively reported, its structural features suggest it could be a promising candidate for catalyzing reactions such as aldol (B89426) additions, Michael additions, and Diels-Alder reactions.

Furthermore, this compound can be used as a chiral ligand for the preparation of novel metal-based catalysts . The coordination of the amine to a metal center can create a chiral environment that directs the stereochemical outcome of reactions like asymmetric hydrogenation, oxidation, and carbon-carbon bond-forming reactions. Research in this area would involve synthesizing and evaluating the catalytic activity of various metal complexes incorporating this compound or its derivatives.

The potential catalytic applications are summarized in the table below:

| Catalytic Role | Mechanism | Potential Reactions Catalyzed |

| Organocatalyst | Formation of chiral enamines or iminium ions. alfachemic.com | Asymmetric aldol reactions, Michael additions, Mannich reactions. |

| Chiral Ligand for Metal Catalysts | Creation of a chiral coordination sphere around a metal center. | Asymmetric hydrogenation, allylic alkylation, cyclopropanation. |

Q & A

Q. How can the enantiomeric purity of (2S)-3-ethylhexan-2-amine be accurately determined in synthetic samples?

Methodological Answer: Enantiomeric purity can be determined using chiral high-performance liquid chromatography (HPLC) with a validated chiral stationary phase. Calibrate the system using a reference standard of known configuration (e.g., this compound). Retention times and peak area ratios can differentiate enantiomers. For quantitative analysis, integrate peak areas and calculate enantiomeric excess (ee) using the formula:

Structural validation via SMILES or InChi descriptors (as seen in ) ensures alignment with expected stereochemistry .

Q. What analytical techniques are essential for characterizing the structural integrity of this compound?

Methodological Answer: A multi-technique approach is recommended:

- NMR Spectroscopy: Compare experimental - and -NMR chemical shifts with computational predictions (e.g., using tools like ACD/Labs or Gaussian). Ensure coupling constants match expected stereochemical outcomes.

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular formula (e.g., CHN) and isotopic patterns.

- Infrared (IR) Spectroscopy: Identify amine N-H stretching (3200–3500 cm) and C-N bending (1250–1350 cm) bands. Cross-reference with databases like PubChem () to validate spectral assignments .

Advanced Research Questions

Q. How can contradictory NMR data be resolved when characterizing this compound?

Methodological Answer: Contradictions often arise from dynamic processes (e.g., amine inversion) or solvent effects. Strategies include:

- Variable Temperature (VT) NMR: Monitor signal splitting at low temperatures to detect conformational changes.

- Computational Modeling: Use density functional theory (DFT) to simulate NMR spectra under different conditions. Compare results with experimental data (e.g., as shown in for similar amines).

- Deuteration Studies: Replace labile protons (e.g., N-H) with deuterium to simplify splitting patterns. Statistical analysis of replicates () ensures robustness .

Q. What synthetic routes optimize enantiomeric excess in this compound?

Methodological Answer: Asymmetric synthesis methods are preferred:

- Chiral Auxiliaries: Use (S)-proline-derived catalysts to induce stereoselectivity during alkylation or reductive amination.

- Enzymatic Resolution: Lipases or transaminases can selectively hydrolyze or aminate intermediates.

- Kinetic Resolution: Monitor reaction progress via chiral HPLC () to terminate at peak ee. For route optimization, apply Design of Experiments (DoE) to variables like temperature, solvent polarity, and catalyst loading .

Q. How can computational methods validate the stereochemical assignment of this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Model the compound’s conformational space to identify dominant stereoisomers.

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level and predict vibrational/electronic spectra. Compare with experimental IR or UV-Vis data.

- Optical Rotation Prediction: Tools like ORCA can compute specific rotation values for comparison with polarimetry results. Cross-validate with structural databases () to ensure consistency .

Data Analysis and Contradiction Management

Q. What statistical approaches are recommended for resolving discrepancies in stability studies of this compound?

Methodological Answer:

- Accelerated Stability Testing: Expose samples to stress conditions (e.g., 40°C/75% RH) and analyze degradation products via LC-MS. Use Arrhenius kinetics to extrapolate shelf life.

- Principal Component Analysis (PCA): Identify outlier data points in multi-variable datasets (e.g., pH, temperature).

- Error Propagation Analysis: Quantify uncertainty in measurements (e.g., purity assays) using Monte Carlo simulations. Reference safety guidelines () for handling hygroscopic or thermally sensitive samples .

Q. How should researchers address conflicting bioactivity results in structure-activity relationship (SAR) studies?

Methodological Answer:

- Dose-Response Curves: Replicate assays across multiple concentrations to identify non-linear effects.

- Molecular Docking: Map the compound’s interaction with target proteins (e.g., GPCRs) to explain potency variations.

- Meta-Analysis: Aggregate data from independent studies (e.g., PubChem BioAssay) to assess reproducibility. Ensure data transparency and adherence to open-data principles ( ) to mitigate bias .

Experimental Design Considerations

Q. What precautions are critical for handling this compound in air-sensitive reactions?

Methodological Answer:

- Inert Atmosphere: Use Schlenk lines or gloveboxes (O < 1 ppm) for reactions involving moisture-sensitive intermediates.

- Stabilizing Agents: Add radical inhibitors (e.g., BHT) to prevent oxidation of the ethylhexyl chain.

- Real-Time Monitoring: Employ in-situ FTIR or Raman spectroscopy to track reaction progress without exposure. Safety protocols from (e.g., PPE, ventilation) must be strictly followed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.